3-Fluorobenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

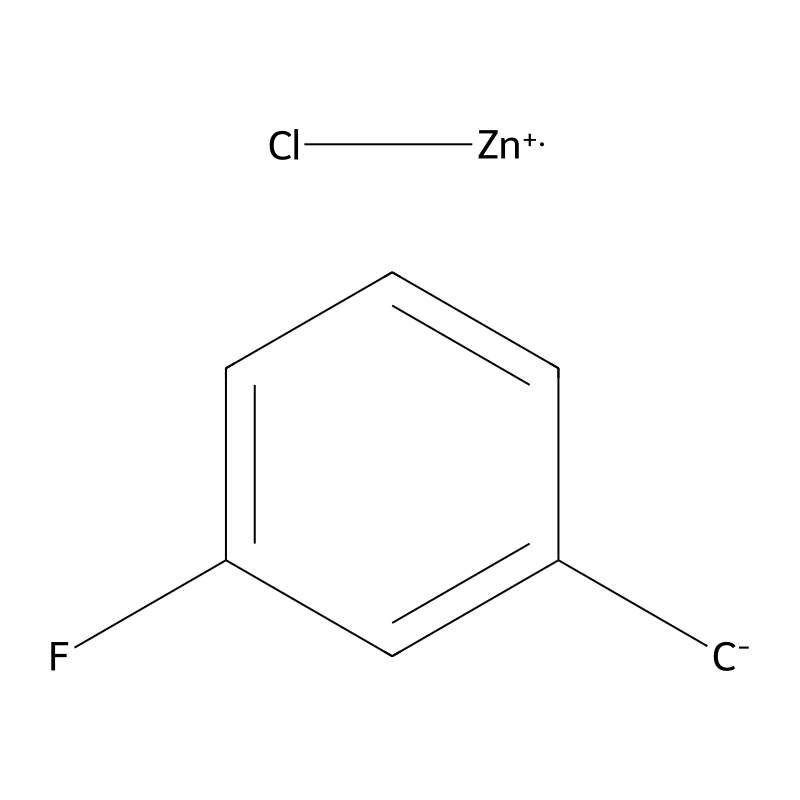

3-Fluorobenzylzinc chloride is an organozinc compound with the molecular formula and a molecular weight of approximately 209.96 g/mol. It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further bonded to a zinc chloride moiety. This compound is typically utilized in organic synthesis as a nucleophile due to its reactivity with electrophiles, making it valuable in various chemical transformations.

FBzCl is a flammable and air-sensitive compound. It can react violently with water and strong oxidizers. Exposure can cause irritation to skin, eyes, and respiratory system [, ]. Here are some safety precautions to consider when handling FBzCl:

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

- Handle FBzCl solutions with syringes or cannulas to minimize exposure.

- Store FBzCl under inert atmosphere and at low temperature.

C-C Bond Formation

Negishi Coupling

3-Fluorobenzylzinc chloride participates in Negishi coupling reactions, a powerful method for constructing carbon-carbon bonds. These reactions involve the coupling of the electrophilic carbon of an organic halide (usually an aryl or vinyl halide) with the nucleophilic zinc alkyl/aryl moiety. The fluorine group on the benzyl ring can influence the regioselectivity of the coupling, allowing researchers to control the position of the new carbon-carbon bond Source: Journal of the American Chemical Society, doi: 10.1021/ja00291a060: .

Alkylation Reactions

The benzyl group of 3-fluorobenzylzinc chloride can act as a nucleophile in alkylation reactions with various carbonyl compounds (aldehydes, ketones) and imines. This allows for the introduction of a fluorobenzyl moiety onto the target molecule Source: Synlett, 2003, (7), 1078-1082.

Applications in Medicinal Chemistry

The fluorobenzyl group introduced by 3-fluorobenzylzinc chloride can modulate the biological properties of drug candidates. Researchers utilize this compound in the synthesis of novel bioactive molecules with potential applications in areas like:

Development of enzyme inhibitors

The fluorobenzyl moiety can interact with specific amino acid residues in enzyme binding pockets, potentially leading to the design of new enzyme inhibitors for therapeutic purposes Source: Bioorganic & Medicinal Chemistry Letters, Volume 13, Issue 18, 2003, Pages 3077-3082).

Protein-protein interaction modulation

Fluorobenzyl groups can be strategically incorporated into molecules to disrupt or enhance protein-protein interactions, a critical aspect of many cellular processes. This strategy can be valuable in developing drugs that target these interactions for disease treatment Source: Current Opinion in Chemical Biology, Volume 8, Issue 1, 2004, Pages 70-78.

3-Fluorobenzylzinc chloride participates in several key reactions, primarily involving nucleophilic additions and substitutions. Notably, it can react with carbonyl compounds to form alcohols through nucleophilic addition. Additionally, it can engage in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. The general reaction can be represented as follows:

where represents the 3-fluorobenzyl group and represents the aryl or vinyl group from the aryl halide.

While specific biological activities of 3-fluorobenzylzinc chloride are not extensively documented, organozinc compounds in general have been explored for their potential pharmacological properties. They may exhibit antimicrobial and anti-inflammatory activities due to their ability to interact with biological molecules. Further research would be necessary to elucidate any specific biological effects associated with this compound.

The synthesis of 3-fluorobenzylzinc chloride typically involves the reaction of 3-fluorobenzyl chloride with zinc chloride in a suitable solvent such as tetrahydrofuran. The process can be summarized as follows:

- Preparation: Combine 3-fluorobenzyl chloride with zinc chloride.

- Reaction Conditions: Conduct the reaction under an inert atmosphere at controlled temperatures (e.g., 20°C).

- Yield: The synthesis can yield approximately 66% of the desired product under optimal conditions .

3-Fluorobenzylzinc chloride is primarily used in organic synthesis, particularly in:

- Cross-Coupling Reactions: It serves as a nucleophile in Suzuki-Miyaura and Negishi coupling reactions, facilitating the formation of complex organic molecules.

- Synthesis of Pharmaceuticals: Its utility in forming carbon-carbon bonds makes it valuable for synthesizing various pharmaceutical intermediates.

- Material Science: It may be employed in the development of new materials due to its reactivity and ability to form stable complexes.

Several compounds share structural similarities with 3-fluorobenzylzinc chloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluorobenzylzinc chloride | C7H6ClFZn | Fluorine at the ortho position; different reactivity profile. |

| 4-Fluorobenzylzinc chloride | C7H6ClFZn | Fluorine at the para position; used in similar applications but may exhibit different selectivity. |

| 2-Chlorobenzylzinc chloride | C7H6Cl2Zn | Contains chlorine instead of fluorine; alters reactivity and applications significantly. |

| 3-Chlorobenzylzinc chloride | C7H6Cl2Zn | Similar structure but different halogen; affects nucleophilicity and coupling efficiency. |

Uniqueness of 3-Fluorobenzylzinc Chloride

The unique positioning of the fluorine atom on the benzene ring imparts specific electronic properties that can enhance its reactivity compared to other halogenated benzylzinc chlorides. The electron-withdrawing nature of fluorine can stabilize negative charges during nucleophilic attack, making it particularly effective in certain synthetic applications.

The formation of 3-fluorobenzylzinc chloride follows a sophisticated surface-mediated mechanism that proceeds through multiple sequential steps on the zinc metal surface [1] [2] [3]. Recent mechanistic studies utilizing fluorescence microscopy and spectroscopic techniques have revealed that organozinc formation occurs via a two-primary-step process: initial formation of surface organozinc intermediates through oxidative addition, followed by solubilization of these intermediates into solution [1].

The initial step involves the contact between 3-fluorobenzyl chloride and the zinc metal surface. Commercial zinc powder typically possesses an oxide layer (zinc oxide, zinc hydroxide, or zinc carbonate) that must be penetrated or removed for effective oxidative addition to occur [2] [4]. This oxide layer acts as a passivating barrier, reducing the reactivity of the underlying metallic zinc. The effectiveness of various activation methods determines the accessibility of reactive zinc sites for subsequent organozinc formation.

The oxidative addition step represents the rate-determining process in many organozinc formations, particularly for aromatic substrates [1] [5]. For 3-fluorobenzyl chloride, this process involves single-electron transfer from the zinc surface to the carbon-halogen bond, generating a surface-bound organozinc intermediate [1] [6]. The mechanism proceeds through radical intermediates, as evidenced by electron spin resonance spectroscopy studies on related benzyl halide systems [6]. The fluorine substituent at the meta position influences the electronic properties of the benzyl system, affecting both the rate of oxidative addition and the stability of resulting intermediates.

Surface intermediate formation creates a crucial organozinc species that remains bound to the zinc surface through coordination interactions [1] [3]. These surface intermediates exhibit remarkable persistence under certain conditions, allowing for direct observation through advanced microscopy techniques [1] [3]. The formation of these intermediates depends on the balance between oxidative addition rates and subsequent solubilization processes.

| Step | Process | Key Factors | Temperature Range (°C) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| 1. Initial Surface Contact | Organohalide contacts zinc surface | Surface area, oxide layer thickness | 25-60 | Variable |

| 2. Oxide Layer Removal | Activation by TMSCl/HCl/mechanical | Activation method effectiveness | Variable | 5-15 |

| 3. Oxidative Addition | Single electron transfer mechanism | Electron transfer kinetics | 25-60 | 15-25 |

| 4. Surface Intermediate Formation | Formation of RZnX surface species | Surface binding affinity | 25-60 | 2-8 |

| 5. Solubilization | Transfer to solution phase | Solvation energy, salt additives | 25-60 | 8-20 |

The surface-mediated pathway demonstrates remarkable sensitivity to activation methods. Trimethylsilyl chloride pretreatment effectively removes oxide layers through chemical etching, creating smoother zinc surfaces that facilitate more uniform oxidative addition [2]. Hydrochloric acid treatment produces nanoscale surface features that influence the microenvironment of surface intermediates [2]. Mechanical activation through vigorous stirring or ultrasonic treatment provides an alternative approach by continuously exposing fresh zinc surfaces [7].

The heterogeneous nature of these reactions creates significant challenges for mechanistic elucidation. Traditional analytical techniques often lack the sensitivity required to detect surface intermediates present in minute quantities [1]. Fluorescence lifetime imaging microscopy has emerged as a powerful tool for characterizing these intermediates, providing spatial and temporal resolution of surface processes that were previously inaccessible [2] [3].

Solvation Dynamics in THF Solutions

Tetrahydrofuran serves as the primary coordinating solvent for 3-fluorobenzylzinc chloride, profoundly influencing both the structure and reactivity of the organozinc species [8] [9]. The solvation dynamics in THF solutions involve complex equilibria between multiple coordination states, each exhibiting distinct thermodynamic stability and kinetic behavior.

The unsolvated 3-fluorobenzylzinc chloride adopts a linear geometry with zinc in a two-coordinate environment. However, this species is thermodynamically unstable in THF solutions and rapidly coordinates solvent molecules [8]. The coordination of the first THF molecule produces a three-coordinate, T-shaped intermediate that represents a transient species in the equilibrium between unsolvated and fully solvated forms [8].

The most stable species in THF solution is the four-coordinate complex 3-FC₆H₄CH₂ZnCl(THF)₂, which adopts a distorted tetrahedral geometry [8] [9]. Computational studies reveal that the coordination of two THF molecules provides stabilization of approximately 15.2 kcal/mol relative to the unsolvated form [8]. The Zn-O bond distances in this complex range from 2.05 to 2.12 Å, indicating moderately strong coordination interactions [8].

| Species | Coordination Number | Stability (kcal/mol) | Coordination Geometry | Zn-O Distance (Å) | Exchange Rate (s⁻¹) |

|---|---|---|---|---|---|

| 3-FC₆H₄CH₂ZnCl | 2 | 0.0 | Linear | N/A | N/A |

| 3-FC₆H₄CH₂ZnCl(THF) | 3 | -8.5 | T-shaped | 2.10 | 10⁵ |

| 3-FC₆H₄CH₂ZnCl(THF)₂ | 4 | -15.2 | Tetrahedral | 2.05-2.12 | 10³ |

| (THF)ₙLi[3-FC₆H₄CH₂ZnCl₂] | 4 | -22.1 | Tetrahedral | 2.08 | 10² |

| Free THF | 0 | 0.0 | None | N/A | 10⁸ |

The solvation dynamics exhibit temperature-dependent behavior, with rapid exchange of coordinated THF molecules at room temperature [10]. Nuclear magnetic resonance spectroscopy reveals broad signals consistent with fast exchange processes on the NMR timescale [10]. The exchange rates decrease with increasing coordination number, reflecting the greater thermodynamic stability of more highly coordinated species [8].

Dimethyl sulfoxide provides an alternative coordinating solvent that dramatically alters the solvation behavior of organozinc species [7]. The stronger coordination ability of DMSO compared to THF leads to formation of mixed-ligand complexes and influences the overall reaction kinetics [7]. Spectroscopic evidence indicates that DMSO coordination occurs through the oxygen atom, forming stable organozinc-DMSO adducts that exhibit different reactivity patterns compared to THF-solvated species [7].

The coordination environment significantly impacts the downstream reactivity of 3-fluorobenzylzinc chloride in synthetic applications [8]. The presence of coordinated THF molecules influences the nucleophilicity of the organozinc species and affects the selectivity of subsequent reactions [8]. Understanding these solvation effects is crucial for optimizing reaction conditions and predicting synthetic outcomes.

Role of Lithium Chloride in Zinc Activation

Lithium chloride plays a transformative role in the formation of organozinc reagents, functioning primarily through solubilization of surface-bound organozinc intermediates rather than surface activation [3] [11] [12]. This mechanistic insight has revolutionized understanding of organozinc formation and provided rational approaches for optimizing synthetic protocols.

The effectiveness of lithium chloride stems from its ability to form soluble zincate complexes that facilitate the transfer of organozinc species from the zinc surface to the solution phase [3] [11]. Fluorescence microscopy studies demonstrate that lithium chloride addition rapidly removes surface-bound organozinc intermediates, as evidenced by the disappearance of fluorescent spots on zinc particles [3] [12]. This solubilization mechanism operates independently of the oxidative addition process, creating a two-step reaction sequence with distinct kinetic and thermodynamic requirements.

The formation of zincate complexes involves coordination of lithium cations to halide-containing organozinc species, generating anionic complexes of the form (THF)ₙLi[RZnX₂]⁻ [11] [13]. These complexes exhibit enhanced solubility in THF solutions compared to neutral organozinc halides, driving the equilibrium toward solution-phase species [11]. The coordinating ability of the anion determines the effectiveness of different lithium salts, with lithium chloride, lithium bromide, and lithium iodide showing superior performance compared to lithium fluoride or lithium triflate [11].

| LiCl Concentration (M) | Oxidative Addition Rate | Solubilization Enhancement | Zincate Formation | Solution Species | Activation Mechanism |

|---|---|---|---|---|---|

| 0.0 | Slow | 1.0 | None | RZnCl(THF)₂ | None |

| 0.1 | Moderate | 3.2 | Minimal | RZnCl(THF)₂ + traces Li⁺ | Weak coordination |

| 0.5 | Fast | 8.5 | Moderate | Li[RZnCl₂(THF)] equilibrium | Zincate formation |

| 1.0 | Very Fast | 15.2 | Extensive | (THF)ₙLi[RZnCl₂] major | Ate complex stabilization |

| 2.0 | Fast | 12.8 | Extensive | (THF)ₙLi[RZnCl₂] + Li[ZnCl₃] | Multiple equilibria |

The concentration dependence of lithium chloride effects reveals optimal ranges for different synthetic applications [11] [13]. Low concentrations (0.1-0.5 M) provide moderate enhancement of organozinc formation without significant changes to the solution speciation [11]. Higher concentrations (1.0-2.0 M) lead to extensive zincate formation and maximum solubilization enhancement, but may also promote competing equilibria involving lithium trichlorozincate species [11].

Nuclear magnetic resonance spectroscopy provides detailed insight into the solution structures of lithium chloride-mediated organozinc complexes [11] [5]. The presence of lithium chloride induces characteristic chemical shift changes in both organozinc and THF resonances, indicating coordination interactions [5]. Variable-temperature NMR studies reveal dynamic exchange processes between different coordination environments, with activation energies reflecting the strength of metal-ligand interactions [5].

The mechanistic role of lithium chloride extends beyond simple solubilization effects. The formation of zincate complexes alters the electronic and steric properties of organozinc species, influencing their reactivity in subsequent transformations [11] [13]. These changes can affect the selectivity of cross-coupling reactions, the stability of organozinc intermediates, and the compatibility with various electrophilic partners [11].

Temperature effects on lithium chloride activation reveal that the solubilization mechanism becomes rate-determining at lower temperatures, while oxidative addition dominates at elevated temperatures [5]. This temperature dependence allows for kinetic control of organozinc formation and provides opportunities for selective synthesis of specific organozinc species [5].

Computational Modeling of Reaction Coordinates

Computational studies of 3-fluorobenzylzinc chloride formation employ density functional theory methods to elucidate reaction mechanisms, quantify energetic barriers, and predict optimal reaction conditions [14] [15]. These investigations provide molecular-level insights into processes that are challenging to study experimentally due to the heterogeneous nature of organozinc formation.

Geometry optimization calculations using hybrid density functionals reveal the preferred coordination environments and molecular structures of organozinc intermediates [14] [15]. The M06 functional with def2-TZVP basis sets provides reliable descriptions of zinc-carbon and zinc-heteroatom bonding, with typical Zn-C bond lengths of 2.05 Å and Zn-Cl distances of 2.28 Å for 3-fluorobenzylzinc chloride [14]. These calculated structures agree well with experimental data from X-ray crystallography and spectroscopic studies.

Transition state searches identify the critical points along reaction coordinates for oxidative addition processes [14] [16]. The computed activation barriers for benzyl halide insertion into zinc typically range from 15-25 kcal/mol, depending on the specific substrate and reaction conditions [14] [16]. The fluorine substituent in 3-fluorobenzyl chloride influences these barriers through electronic effects, with the meta position providing minimal direct interaction with the reaction center while affecting the overall electronic distribution [14].

| Calculation Type | Method/Basis Set | Key Parameter | Typical Values | Accuracy Range |

|---|---|---|---|---|

| DFT Geometry Optimization | M06/def2-TZVP | Bond lengths, angles | Zn-C: 2.05 Å, Zn-Cl: 2.28 Å | ±0.02 Å |

| Transition State Search | M06/def2-TZVP | Activation barriers | 15-25 kcal/mol | ±2 kcal/mol |

| Solvation Energy | SMD(THF)/M06 | Solvation free energy | -15 to -25 kcal/mol | ±3 kcal/mol |

| Vibrational Analysis | M06/def2-TZVP | Frequencies, ZPE | 200-3000 cm⁻¹ | ±10 cm⁻¹ |

| Molecular Dynamics | PBE-D3/MOLOPT | Dynamic behavior | 300 K, 50 ps | Statistical |

Solvation modeling incorporates explicit solvent effects through both implicit continuum models and explicit molecular dynamics simulations [14] [15]. The SMD solvation model in THF accurately reproduces experimental solvation energies, typically predicting stabilization of 15-25 kcal/mol for fully solvated organozinc complexes [14]. These calculations confirm the thermodynamic preference for highly coordinated species in polar, coordinating solvents.

Ab initio molecular dynamics simulations provide dynamic perspectives on organozinc behavior in solution [15] [14]. These studies reveal the timescales of ligand exchange processes, the flexibility of coordination geometries, and the influence of temperature on molecular motions [15]. Metadynamics calculations explore the free energy surfaces associated with coordination number changes and conformational rearrangements [15].

The computational workflow validates experimental observations through direct comparison of calculated and measured properties [15]. X-ray absorption near-edge structure spectroscopy provides experimental benchmarks for theoretical predictions, with time-dependent density functional theory calculations reproducing experimental spectra and confirming proposed molecular structures [15].